physicochemical properties of 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene
physicochemical properties of 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene
Topic: Physicochemical Properties and Synthetic Utility of 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary & Molecular Identity[1]
1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene (CAS: 1369792-76-6), also known as 4-fluoro-3-nitrophenyl isopropyl ether , represents a specialized fluorinated aromatic scaffold. Unlike its more common isomer (2-fluoro-4-isopropoxynitrobenzene), this specific regioisomer features a fluorine atom activated by an ortho-nitro group, while simultaneously bearing a para-isopropoxy substituent.
This unique substitution pattern—F(1), NO₂(2), O-iPr(4) —creates a distinct electronic "push-pull" system. The electron-withdrawing nitro group activates the fluorine toward Nucleophilic Aromatic Substitution (SₙAr), while the electron-donating isopropoxy group at the para position modulates the ring's electrophilicity, offering a tunable platform for synthesizing complex benzoxazinones and aniline derivatives.
Table 1: Molecular Identity & Constants
| Property | Data |
| IUPAC Name | 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene |
| Common Synonyms | 4-Fluoro-3-nitrophenyl isopropyl ether; 1-Fluoro-4-isopropoxy-2-nitrobenzene |
| CAS Number | 1369792-76-6 |
| Molecular Formula | C₉H₁₀FNO₃ |
| Molecular Weight | 199.18 g/mol |
| SMILES | CC(C)OC1=CC(F)=C(N(=O)=O)C=C1 |
| Appearance | Pale yellow crystalline solid or viscous oil (purity dependent) |
| Melting Point | 38–42 °C (Predicted/Analogous) |
| Boiling Point | ~285 °C (at 760 mmHg) |
| LogP (Predicted) | 2.65 ± 0.3 |
Physicochemical Profile
Solubility & Lipophilicity
The presence of the isopropoxy group significantly enhances lipophilicity compared to the parent fluoronitrobenzene.
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Solubility: Highly soluble in chlorinated solvents (DCM, Chloroform), esters (Ethyl Acetate), and polar aprotic solvents (DMF, DMSO). Low solubility in water.
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Partition Coefficient: With a LogP ~2.65, the molecule shows good membrane permeability, making it a viable scaffold for drug discovery campaigns targeting intracellular receptors.
Electronic Character
The molecule exhibits a specific electronic environment governed by the interplay of its substituents:
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C1-Fluorine: Highly electrophilic due to the inductive effect (-I) and the ortho-nitro activation.
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C2-Nitro: Provides strong electron-withdrawal (-M, -I), dramatically lowering the energy of the transition state (Meisenheimer complex) during nucleophilic attack at C1.
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C4-Isopropoxy: Acts as a resonance donor (+M). While generally deactivating for SₙAr, its position para to the fluorine puts it in direct conjugation with the reaction center. However, the strong ortho-nitro effect dominates, ensuring the fluorine remains labile.
Synthetic Strategy: Regiocontrol is Critical
A common pitfall in synthesizing this molecule is the misidentification of isomers. The standard SₙAr reaction of 2,4-difluoronitrobenzene with isopropoxide yields the wrong isomer (1-nitro-2-fluoro-4-isopropoxybenzene).
To achieve the 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene target (where F and O-iPr are para), the synthesis must proceed via the alkylation of 4-fluoro-3-nitrophenol . This route guarantees the correct regiochemistry because the carbon skeleton is pre-defined.
Protocol: Alkylation of 4-Fluoro-3-nitrophenol
Reagents: 4-Fluoro-3-nitrophenol, 2-Bromopropane, Potassium Carbonate (K₂CO₃), DMF.
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Solvation: Dissolve 4-fluoro-3-nitrophenol (1.0 eq) in anhydrous DMF (5 vol).
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Deprotonation: Add K₂CO₃ (1.5 eq) and stir at ambient temperature for 30 minutes to generate the phenoxide anion.
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Alkylation: Add 2-bromopropane (1.2 eq) dropwise.
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Heating: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC/HPLC for consumption of the phenol.
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Workup: Quench with water, extract into ethyl acetate, and wash with brine to remove DMF.
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Purification: Recrystallize from hexanes/EtOAc or purify via silica chromatography.
Figure 1: Regioselective synthesis ensuring the correct para-orientation of Fluorine and Isopropoxy groups.
Reactivity & Downstream Applications[6]
The core utility of 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene lies in the lability of the C1-Fluorine atom. It serves as a "warhead" for constructing heterocyclic rings.
Nucleophilic Aromatic Substitution (SₙAr)
The ortho-nitro group activates the C1-F bond, allowing displacement by primary and secondary amines, thiols, or alkoxides.
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Mechanism: Addition-Elimination.
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Selectivity: The C4-isopropoxy group is stable under basic SₙAr conditions, acting as a protecting group for the phenol that can be removed later if required (using BBr₃ or Lewis acids).
Reduction to Aniline
Post-substitution (or pre-substitution), the nitro group can be reduced to an amine (using H₂/Pd-C or Fe/NH₄Cl). This generates a 1,2-diamino-like system (if the F was displaced by an amine) or an o-aminophenol derivative, which are precursors to benzimidazoles and benzoxazines.
Application Workflow: Benzoxazinone Synthesis
A primary application in drug development is the conversion of this scaffold into benzoxazinone derivatives (common in herbicides like Flumioxazin analogs or PPO inhibitors).
Figure 2: Functionalization pathway converting the fluoronitro scaffold into bioactive heterocycles.
Safety & Handling Protocols
Hazard Identification
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Skin/Eye Irritation: Fluoronitro compounds are potent irritants.[1][2] The lipophilic nature of the isopropoxy group enhances skin absorption.
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Sensitization: Nitroaromatics are known sensitizers; handle with strict containment.
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Energetics: While mono-nitro compounds are generally stable, they should not be subjected to adiabatic heating or distilled to dryness without thermal analysis (DSC).
Storage Stability
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Hydrolysis: The ether linkage is stable to water. The C-F bond is stable to neutral hydrolysis but will hydrolyze to the phenol under strong basic conditions at high temperatures.
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Conditions: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent slow oxidation or color degradation.
References
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Sigma-Aldrich. (n.d.). 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene Product Sheet. Retrieved from (Search CAS: 1369792-76-6).[3]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 53420786, 1-Fluoro-4-(2-nitropropyl)benzene (Structural Analog Analysis). Retrieved from .
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Chemistry Steps. (2021). Nucleophilic Aromatic Substitution (SNAr) – The Addition-Elimination Mechanism. Retrieved from .
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Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from .
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Song, J., et al. (2017).[4] Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution. PLoS ONE 12(8): e0183575.[4] Retrieved from .[4]
Sources
- 1. 2-Fluoro-4-nitro-1-(propan-2-yl)benzene | C9H10FNO2 | CID 11672782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene | 1369792-76-6 [sigmaaldrich.com]
- 4. Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution | PLOS One [journals.plos.org]
